(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid (2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.: 144317-21-5
VCID: VC21539255
InChI: InChI=1S/C25H26N2O3/c1-18-12-14-21(15-13-18)25(19-8-4-2-5-9-19,20-10-6-3-7-11-20)27-23(28)17-16-22(26)24(29)30/h2-15,22H,16-17,26H2,1H3,(H,27,28)(H,29,30)/t22-/m0/s1
SMILES: CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N
Molecular Formula: C25H26N2O3
Molecular Weight: 402.5 g/mol

(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid

CAS No.: 144317-21-5

Cat. No.: VC21539255

Molecular Formula: C25H26N2O3

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid - 144317-21-5

CAS No. 144317-21-5
Molecular Formula C25H26N2O3
Molecular Weight 402.5 g/mol
IUPAC Name (2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C25H26N2O3/c1-18-12-14-21(15-13-18)25(19-8-4-2-5-9-19,20-10-6-3-7-11-20)27-23(28)17-16-22(26)24(29)30/h2-15,22H,16-17,26H2,1H3,(H,27,28)(H,29,30)/t22-/m0/s1
Standard InChI Key BYQOVGDXRLOXBX-QFIPXVFZSA-N
Isomeric SMILES CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)[O-])[NH3+]
SMILES CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N
Canonical SMILES CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)[O-])[NH3+]

Chemical Identity and Nomenclature

(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid, commonly referred to as H-Gln(Mtt)-OH in scientific literature, is a protected derivative of the amino acid L-glutamine. This compound features the (4-methylphenyl)-diphenylmethyl (Mtt) protecting group attached to the side-chain amide of glutamine, creating a strategically protected amino acid building block essential for controlled peptide synthesis .

The compound is recognized through multiple identifiers, including its CAS registry number 144317-21-5, which uniquely identifies it in chemical databases and scientific literature . In chemical nomenclature systems, the compound can also be referred to as N5-[(4-methylphenyl)-diphenylmethyl]-L-glutamine, highlighting its derivation from L-glutamine with modification at the delta-nitrogen position.

The systematic naming of this compound follows the IUPAC convention, which precisely describes its structural configuration, particularly noting the S-stereochemistry at the alpha carbon position (C-2) that classifies it as an L-amino acid derivative in the traditional amino acid stereochemical classification system.

Physical and Chemical Properties

H-Gln(Mtt)-OH possesses distinct physical and chemical properties that make it suitable for peptide synthesis applications. These properties are summarized in the following comprehensive data table:

PropertyValueSource
Molecular FormulaC25H26N2O3
Molecular Weight402.5 g/mol
Physical AppearanceWhite to off-white powder
SMILES NotationCC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C25H26N2O3/c1-18-12-14-21(15-13-18)25(19-8-4-2-5-9-19,20-10-6-3-7-11-20)27-23(28)17-16-22(26)24(29)30/h2-15,22H,16-17,26H2,1H3,(H,27,28)(H,29,30)/t22-/m0/s1
InChIKeyBYQOVGDXRLOXBX-QFIPXVFZSA-N
Stereochemistry(2S) - L-configuration at α-carbon
SolubilitySoluble in DMF and other polar organic solvents

The compound's structure features a chiral center at the α-carbon (C-2) with S-configuration, reflecting its L-stereochemistry. The Mtt protecting group consists of a trityl structure (triphenylmethyl) modified with a p-methyl substituent on one of the phenyl rings, creating a bulky, hydrophobic moiety that shields the glutamine side-chain amide from unwanted reactions during peptide synthesis .

The chemical reactivity of H-Gln(Mtt)-OH is characterized by selective deprotection properties of the Mtt group, which can be cleaved under mild acidic conditions (typically 1-3% trifluoroacetic acid in dichloromethane) while leaving other protecting groups intact, an essential feature for orthogonal protection strategies in peptide synthesis .

Applications in Peptide Synthesis

H-Gln(Mtt)-OH serves critical functions in contemporary peptide synthesis, particularly within the framework of SPPS methodologies. Its primary applications center on the incorporation of glutamine residues into peptide sequences with precise control over side-chain reactivity.

Role in Orthogonal Protection Strategies

The Mtt group provides a strategic advantage in orthogonal protection schemes due to its selective removal under mild acidic conditions. Research has demonstrated that the Mtt protecting group can be cleaved with 1-3% TFA in dichloromethane, while common protecting groups like Fmoc (removed by bases) and t-butyl-based groups (requiring stronger acidic conditions) remain intact . This orthogonality allows for site-specific modifications and sequential deprotection strategies essential for complex peptide synthesis.

Prevention of Side Reactions

A significant advantage of using H-Gln(Mtt)-OH in peptide synthesis is the prevention of unwanted side reactions. Unprotected glutamine residues are prone to dehydration during activation and coupling steps, leading to the formation of nitrile byproducts. Additionally, glutamine can undergo cyclization to form pyroglutamic acid, resulting in chain termination during synthesis . The Mtt protection effectively prevents these side reactions, leading to higher purity peptide products.

Research findings indicate that protecting the free amide side chain of glutamine eliminates dehydration challenges commonly encountered in peptide synthesis, with trityl-type protections like Mtt being particularly effective for this purpose .

Contemporary Research Applications

Recent advancements in peptide synthesis methodologies have explored minimal-protection strategies (MP-SPPS) to improve atom economy and reduce environmental impact. The search results reference studies investigating sustainable approaches to peptide synthesis that maintain synthetic efficiency while reducing reliance on extensive protecting group chemistry .

Structural Characterization and Analysis

The structural characterization of H-Gln(Mtt)-OH involves various analytical techniques that confirm its identity and purity. While specific spectral data for H-Gln(Mtt)-OH was limited in the search results, the compound's structural features can be reliably analyzed based on its chemical formula and established structural parameters.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for structural elucidation of H-Gln(Mtt)-OH and related compounds. Research has shown that 1H-NMR can effectively monitor the interactions between the guanidinium group of arginine residues and additives like Oxyma during peptide coupling reactions . Similar analytical approaches would be applicable to H-Gln(Mtt)-OH, particularly for monitoring the status of the Mtt protecting group.

Research indicated in result demonstrates the utility of NMR for monitoring protecting group interactions and reaction mechanisms in peptide synthesis. The study specifically showed how 1H-NMR spectra acquired in DMF-d7 could track changes in signal positions related to protected amino acids during coupling reactions .

Chemical Reactivity Studies

The reactivity of the Mtt group has been studied in various contexts, with research findings confirming its selective removal under mild acidic conditions. Studies have established that the Mtt group can be cleaved with 1-3% TFA in DCM, making it useful for selective deprotection strategies in peptide synthesis .

The selective deprotection of Mtt groups has been specifically leveraged in orthogonal protection schemes. For instance, research has shown that combinations of protecting groups like STmp and Mmt (a close relative of Mtt) have been used to form two disulfide bridges on solid phase . This demonstrates the utility of Mtt-like protecting groups in sophisticated peptide synthesis strategies requiring multiple selective deprotection steps.

Related Compounds and Derivatives

H-Gln(Mtt)-OH belongs to a family of protected amino acids used in peptide synthesis. Several structurally related compounds share similar applications or represent variations of the same protection strategy:

Fmoc-Gln(Mtt)-OH

Fmoc-Gln(Mtt)-OH (CAS: 144317-23-7) represents the N-Fmoc protected derivative of H-Gln(Mtt)-OH, with the molecular formula C40H36N2O5 and molecular weight of 624.7 g/mol . This compound combines the Mtt protection on the side chain with Fmoc protection on the alpha-amino group, making it directly applicable in Fmoc-based solid-phase peptide synthesis . The compound is characterized by the IUPAC name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid .

H-Asn(Mtt)-OH

H-Asn(Mtt)-OH (CAS: 144317-20-4) is the asparagine analog of H-Gln(Mtt)-OH, featuring the same Mtt protection strategy applied to the side chain of asparagine . This compound serves a parallel function in peptide synthesis, allowing for the incorporation of protected asparagine residues with selective deprotection potential .

Other Structural Analogs

The search results reference several other glutamine derivatives with different protecting groups, including:

  • Fmoc-Gln(Trt)-OH (CAS: 132327-80-1): The trityl-protected analog of Fmoc-Gln(Mtt)-OH, widely used in Fmoc-based SPPS

  • Fmoc-Gln(Dmcp)-OH: A glutamine derivative with the dimethylcyclopropyl protecting group that offers enhanced solubility and reduced aggregation during peptide synthesis

  • H-Gln(Me)-OH (2-Amino-5-(methylamino)-5-oxopentanoic acid): A simpler glutamine derivative with N-methylation of the side chain amide

Practical Considerations in Peptide Synthesis

The application of H-Gln(Mtt)-OH in practical peptide synthesis contexts must consider several factors that influence synthetic efficiency and product quality:

Solubility and Coupling Efficiency

Research findings indicate that the solubility of protected amino acid derivatives significantly impacts coupling efficiency in peptide synthesis. Trityl-type protected derivatives like H-Gln(Mtt)-OH and its Fmoc-protected counterpart demonstrate good solubility in common peptide synthesis solvents like DMF, which facilitates efficient coupling reactions .

Studies have noted that Fmoc-Asn(Dmcp)-OH and Fmoc-Gln(Dmcp)-OH exhibit greater solubility in DMF than their trityl-protected counterparts, allowing for higher concentration coupling reactions . This suggests that while Mtt protection offers selective deprotection advantages, alternative protecting groups might provide superior solubility in certain contexts.

Side Reactions and Mitigation Strategies

A primary consideration when working with glutamine derivatives is preventing unwanted side reactions. Research has demonstrated that unprotected glutamine residues are susceptible to dehydration during coupling, potentially forming nitrile byproducts . Additionally, glutamine can undergo cyclization to pyroglutamate, leading to chain termination during synthesis.

The use of protected derivatives like H-Gln(Mtt)-OH effectively prevents these side reactions. Research findings confirm that blocking the free amide side chain eliminates dehydration challenges, with trityl-type protections being particularly effective for this purpose .

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